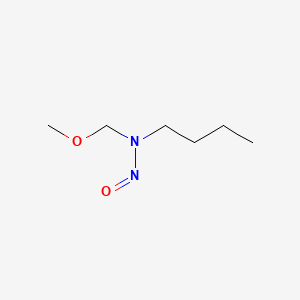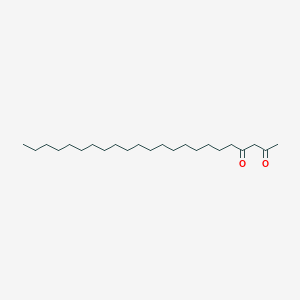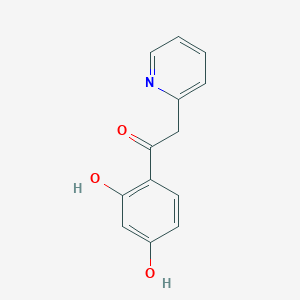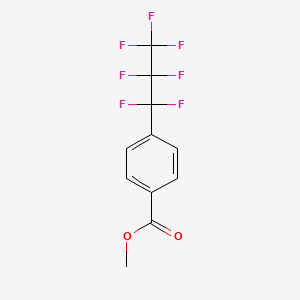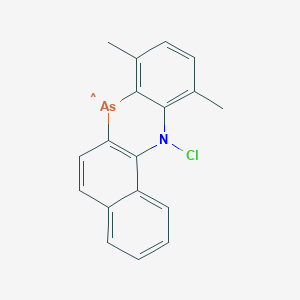![molecular formula C6H9FN2OS B14490768 {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride CAS No. 65303-77-7](/img/structure/B14490768.png)
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyanopropyl group, a sulfanyl group, and a carbamyl fluoride moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
准备方法
The synthesis of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the cyanopropyl precursor. The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source. The sulfanyl group is then added via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the carbamyl fluoride moiety is introduced through a reaction with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the formation of the desired product.
化学反应分析
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles like amines or alcohols, forming new derivatives.
Hydrolysis: The carbamyl fluoride moiety can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of carbamic acid derivatives.
科学研究应用
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique functional groups.
作用机制
The mechanism of action of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride involves its interaction with molecular targets through its reactive functional groups. The cyanopropyl group can participate in nucleophilic or electrophilic reactions, while the sulfanyl group can form strong bonds with metal ions or other electrophiles. The carbamyl fluoride moiety is particularly reactive, capable of forming covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
相似化合物的比较
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride can be compared with similar compounds such as:
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl chloride: Similar structure but with a chloride instead of a fluoride, leading to different reactivity and applications.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl bromide: Bromide variant with distinct reactivity patterns.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl iodide: Iodide version, often more reactive due to the larger atomic radius of iodine.
属性
CAS 编号 |
65303-77-7 |
|---|---|
分子式 |
C6H9FN2OS |
分子量 |
176.21 g/mol |
IUPAC 名称 |
N-(2-cyanopropan-2-ylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H9FN2OS/c1-6(2,3-8)11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChI 键 |
BUKGVGSGQCLCJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)SCNC(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


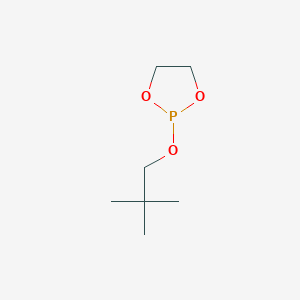
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)





![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

